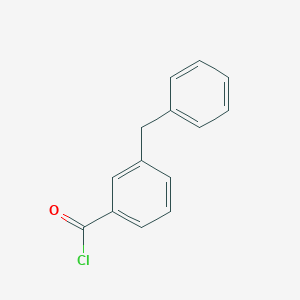
3-Benzylbenzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzylbenzoyl chloride is an organic compound with the molecular formula C14H11ClO. It is a derivative of benzoyl chloride, featuring a benzyl group attached to the benzoyl moiety. This compound is a colorless to pale yellow liquid with a pungent odor, commonly used in organic synthesis and various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Benzylbenzoyl chloride can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of benzyl chloride with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of benzylbenzoyl compounds. The process requires stringent control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of benzoic acid derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of benzyl alcohol derivatives.
Substitution: This compound readily undergoes nucleophilic substitution reactions. Common reagents include amines and alcohols, which replace the chloride group to form amides and esters, respectively.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Amides and esters.
Wissenschaftliche Forschungsanwendungen
3-Benzylbenzoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the derivatization of biological molecules for analytical purposes, enhancing the detection and quantification of small molecules in biological samples.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents, particularly those targeting specific molecular pathways.
Industry: this compound is utilized in the production of polymers, resins, and specialty chemicals, contributing to the development of advanced materials.
Wirkmechanismus
The mechanism of action of 3-benzylbenzoyl chloride primarily involves its reactivity as an acylating agent. The compound can acylate nucleophiles such as amines and alcohols, forming stable amide and ester bonds. This reactivity is facilitated by the electron-withdrawing nature of the benzoyl group, which activates the carbonyl carbon towards nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
Benzoyl Chloride: A simpler analog without the benzyl group, used in similar acylation reactions.
Benzyl Chloride: Lacks the acyl chloride functionality, primarily used in alkylation reactions.
3-Benzoylbenzoic Acid: An oxidized form of 3-benzylbenzoyl chloride, used in different synthetic applications.
Uniqueness: this compound is unique due to the presence of both benzyl and benzoyl groups, which confer distinct reactivity patterns. This dual functionality allows it to participate in a broader range of chemical transformations compared to its simpler analogs.
Eigenschaften
CAS-Nummer |
74939-76-7 |
|---|---|
Molekularformel |
C14H11ClO |
Molekulargewicht |
230.69 g/mol |
IUPAC-Name |
3-benzylbenzoyl chloride |
InChI |
InChI=1S/C14H11ClO/c15-14(16)13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-8,10H,9H2 |
InChI-Schlüssel |
XUNSPTIBPYEBNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=CC(=CC=C2)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


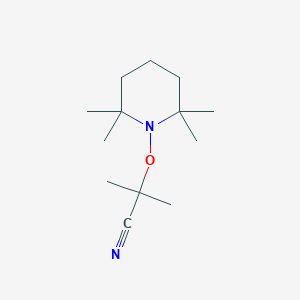
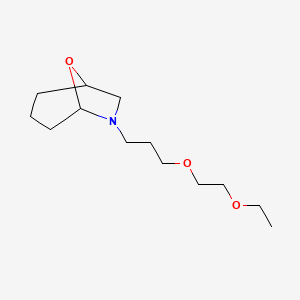
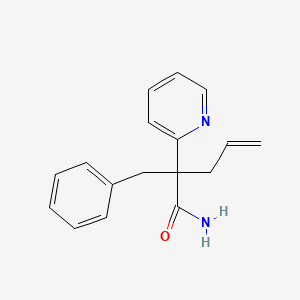
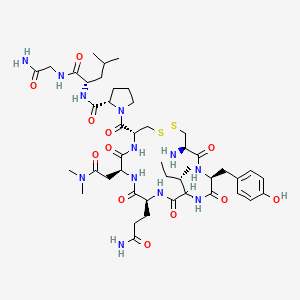

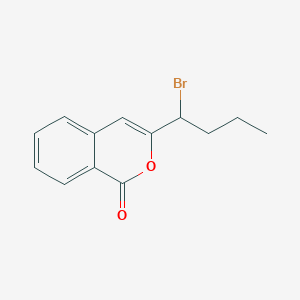
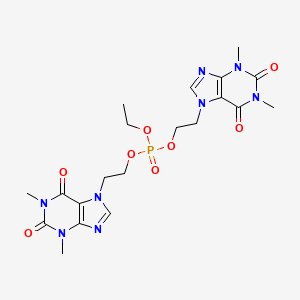
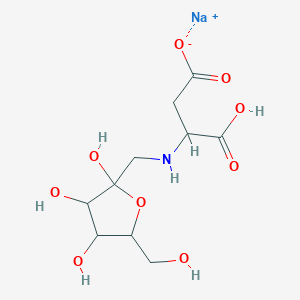
![Benzenemethanamine, N-[(3-chlorophenyl)methylene]-](/img/structure/B14458304.png)

![2-{[(2-Methoxyethoxy)methoxy]methyl}oxirane](/img/structure/B14458310.png)
![7-Amino-4-hydroxy-3-[[2-methoxy-4-[(3-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14458318.png)
![Sodium 1-amino-9,10-dihydro-4-[[4-[(2-naphthylsulphonyl)amino]cyclohexyl]amino]-9,10-dioxoanthracene-2-sulphonate](/img/structure/B14458323.png)

